2,5-Di-tert-butylaniline hydrochloride
Description
Contextualization within Aromatic Amine Chemistry
Aromatic amines, or anilines, are integral to the synthesis of a wide array of materials, including dyes, pharmaceuticals, and polymers. ontosight.aigeeksforgeeks.org Their chemistry is largely dictated by the amino group and its interaction with the aromatic ring.
Substituted anilines can be classified based on the number of alkyl or aryl groups attached to the nitrogen atom, categorizing them as primary (ArNH2), secondary (ArNHR), or tertiary (ArNRR'). ncert.nic.in They are also classified by the number, type, and position of substituents on the benzene (B151609) ring. The positions are designated using numbers or the prefixes ortho- (position 2), meta- (position 3), and para- (position 4) relative to the amino group. geeksforgeeks.org 2,5-Di-tert-butylaniline (B182394) is a primary aniline (B41778) with two tert-butyl substituents at the 2 and 5 positions of the benzene ring. ontosight.aicymitquimica.com
Alkyl groups, such as the tert-butyl groups in 2,5-di-tert-butylaniline, significantly modify the properties of the parent aniline molecule.
Electronic Effects: Alkyl groups are electron-donating through an inductive effect. This increases the electron density on the benzene ring, particularly at the ortho and para positions, making the molecule more reactive towards electrophilic aromatic substitution. wikipedia.orgncert.nic.in
Steric Effects: The most prominent feature of a tert-butyl group is its large size, which creates steric hindrance. numberanalytics.comsmolecule.com When positioned at the ortho position (adjacent to the amino group), this bulkiness can shield the amino group, restricting its ability to participate in certain reactions. This steric hindrance is a key factor in the utility of hindered anilines. numberanalytics.comrsc.org
Importance of Hindered Anilines in Contemporary Organic Synthesis
Sterically hindered anilines, like 2,5-di-tert-butylaniline, are not merely chemical curiosities; they are valuable tools in modern organic synthesis due to the control their bulky substituents provide.
The spatial bulk of substituents can dictate the outcome of a chemical reaction. The presence of large groups can block certain reaction sites, thereby directing incoming reagents to less hindered positions, a principle known as steric shielding. numberanalytics.comrsc.org This allows for a high degree of regioselectivity in synthesis. Furthermore, this steric protection is crucial for stabilizing highly reactive chemical species that would otherwise be transient. rsc.org
The unique properties of hindered anilines make them excellent building blocks for complex molecules used in catalysis. 2,5-Di-tert-butylaniline has been specifically used in the preparation of new rigid bidentate nitrogen ligands, such as 1,2-bis[(2,5-di-tert-butylphenyl)imino]acenaphthene (dtb-BIAN). chemicalbook.comsigmaaldrich.com These types of ligands are essential in coordination chemistry and transition-metal catalysis, where they coordinate to a metal center. semanticscholar.org The bulky framework provided by the di-tert-butylaniline moiety helps to create a specific steric and electronic environment around the metal, which can enhance catalytic activity, stability, and selectivity in reactions like cross-coupling. researchgate.netnih.gov
Specific Research Focus on 2,5-Di-tert-butylaniline (and its Hydrochloride)
2,5-Di-tert-butylaniline is an organic compound characterized by an aniline core substituted with two tert-butyl groups. cymitquimica.com Its structure provides a combination of increased lipophilicity and significant steric hindrance. cymitquimica.com The hydrochloride salt is a common form of the compound, often used to improve its stability and handling properties. The compound serves as a key intermediate in the synthesis of specialized organic compounds. ontosight.aicymitquimica.com
| Property | Value |
| Chemical Formula | C14H23N |
| Molecular Weight | 205.34 g/mol sigmaaldrich.comscbt.com |
| Melting Point | 103-106 °C chemicalbook.com |
| Appearance | Powder chemicalbook.com |
| IUPAC Name | 2,5-bis(1,1-dimethylethyl)benzenamine scbt.com |
| CAS Number | 21860-03-7 sigmaaldrich.comscbt.com |
Unique Structural Features and Conformational Preferences
The defining characteristic of 2,5-di-tert-butylaniline is the presence of two voluminous tert-butyl groups at the ortho and meta positions relative to the amino group. This substitution pattern introduces significant steric hindrance, which profoundly influences the molecule's geometry and reactivity. ontosight.aismolecule.com
Conformational Effects: The steric clash between the ortho tert-butyl group and the amino group can influence the planarity of the system. In a simple aniline molecule, the nitrogen atom's lone pair of electrons can delocalize into the aromatic ring. However, the steric strain in 2,5-di-tert-butylaniline can force the amino group slightly out of the plane of the benzene ring. This disruption of conjugation affects the electronic properties of the amino group, including its basicity.
These structural constraints are crucial, making the molecule a specific tool for chemists to direct the outcomes of reactions or to build larger, sterically congested molecular architectures.
Overview of Established and Emerging Research Domains
The unique structure of 2,5-di-tert-butylaniline hydrochloride makes it a valuable intermediate in several areas of chemical synthesis and materials science. Its utility stems from its role as a bulky building block that can be incorporated into larger, more complex molecules.
Organic Synthesis: The compound is classified as an aminated organic synthesis reagent. scbt.com Its primary use is as a precursor to introduce the sterically demanding 2,5-di-tert-butylphenyl group into a target molecule. This is particularly useful when chemists want to prevent intermolecular reactions or control the environment around a specific part of a molecule.
Ligand Development: A notable application is in the preparation of advanced ligands for coordination chemistry. For instance, 2,5-di-tert-butylaniline has been used to synthesize new rigid bidentate nitrogen ligands, such as 1,2-bis[(2,5-di-tert-butylphenyl)imino]acenaphthene (dtb-BIAN). sigmaaldrich.com The bulky substituents are critical for stabilizing metal complexes and influencing their catalytic activity.
Materials Science: The compound also serves as a precursor in the field of functional materials. It has been used in the preparation of N-(2,5-di-tert-butylphenyl)perylene-3,4-dicarboximide, a type of molecule investigated for its electronic and photophysical properties, which are relevant for developing new dyes, pigments, and organic electronic materials. ontosight.aisigmaaldrich.com
The research applications of this compound are not in commodity chemicals but in specialized, high-value molecules where precise control of molecular architecture is essential for achieving the desired function.
Physicochemical Properties
Below are data tables detailing the known properties of this compound and its parent free base.
This compound
Select a property to view its details:
CAS Number: 2629960-69-4 bldpharm.com
Molecular Formula: C14H24ClN bldpharm.com
Molecular Weight: 241.80 g/mol bldpharm.com
2,5-Di-tert-butylaniline (Free Base)
Select a property to view its details:
CAS Number: 21860-03-7 scbt.com
Molecular Formula: C14H23N scbt.com
Molecular Weight: 205.34 g/mol scbt.com
Melting Point: 103-106 °C sigmaaldrich.com
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C14H24ClN |
|---|---|
Molecular Weight |
241.80 g/mol |
IUPAC Name |
2,5-ditert-butylaniline;hydrochloride |
InChI |
InChI=1S/C14H23N.ClH/c1-13(2,3)10-7-8-11(12(15)9-10)14(4,5)6;/h7-9H,15H2,1-6H3;1H |
InChI Key |
BHFVAJJQMZJUAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)N.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 2,5 Di Tert Butylaniline
Direct Synthetic Routes to 2,5-Di-tert-butylaniline (B182394)
The introduction of two tert-butyl groups onto an aniline (B41778) ring to produce 2,5-di-tert-butylaniline can be achieved through direct alkylation strategies or by first synthesizing the corresponding nitrobenzene (B124822) derivative and then reducing the nitro group to an amine.
Alkylation Strategies for Aniline Derivatives
Direct alkylation of aniline with a tert-butylating agent, such as tert-butyl chloride, is a common approach. ontosight.ai This reaction typically falls under the category of Friedel-Crafts alkylation. However, the direct alkylation of aniline presents challenges. The amino group of aniline is a strong activating group, which can lead to multiple alkylations and a mixture of products. cerritos.edu Furthermore, the basic nature of the amino group can interfere with the Lewis acid catalyst, such as aluminum chloride, which is often used in Friedel-Crafts reactions. google.com
To circumvent these issues, a common strategy involves the protection of the amino group, for example, by converting aniline to acetanilide. The acetylated aniline can then be subjected to the Friedel-Crafts reaction with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. google.com This approach offers better control over the reaction and yields the para-tert-butylacetanilide with high purity. A subsequent nitration and deacetylation would be required to obtain a di-substituted aniline.
Another approach involves the use of specific catalysts to improve the selectivity of the alkylation. For instance, zeolites and other solid acid catalysts can be employed to promote the alkylation of aniline with alkylating agents like isobutylene (B52900) or methyl tert-butyl ether. The reaction conditions, such as temperature, pressure, and the molar ratio of reactants, are crucial in determining the conversion of aniline and the selectivity for the desired di-tert-butylated product.
Table 1: Comparison of Alkylation Strategies for Aniline Derivatives
| Alkylation Strategy | Alkylating Agent | Catalyst | Key Considerations |
| Direct Alkylation of Aniline | tert-Butyl Chloride | Lewis Acids (e.g., AlCl₃) | Prone to overalkylation and catalyst deactivation by the basic aniline. cerritos.edugoogle.com |
| Alkylation of Acetanilide | tert-Butyl Chloride | Lewis Acids (e.g., AlCl₃) | Protects the amino group, leading to better control and higher yield of mono-alkylated product. google.com |
| Catalytic Alkylation | Isobutylene/MTBE | Zeolites/Solid Acids | Offers potential for improved selectivity and catalyst recyclability. |
Reduction Pathways from Corresponding Nitro Compounds
An alternative and often more controlled route to 2,5-di-tert-butylaniline involves the reduction of the corresponding nitro compound, 1,4-di-tert-butyl-2-nitrobenzene. This method separates the introduction of the bulky tert-butyl groups from the formation of the reactive amino group.
The synthesis of the nitro precursor typically starts with the Friedel-Crafts di-alkylation of benzene (B151609) with a tert-butylating agent to form 1,4-di-tert-butylbenzene (B89470). This intermediate is then nitrated to introduce a nitro group at one of the ortho positions to a tert-butyl group, yielding 1,4-di-tert-butyl-2-nitrobenzene.
The reduction of the nitro group to an amine can be accomplished using various reducing agents. Catalytic hydrogenation is a widely used method, employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. qub.ac.ukmdpi.com This method is generally efficient and produces high yields of the desired aniline with minimal byproducts.
Other reducing systems include metal-acid combinations, such as tin or iron in the presence of hydrochloric acid, or the use of metal hydrides. The choice of reducing agent can depend on the scale of the reaction and the presence of other functional groups in the molecule.
Table 2: Common Reduction Methods for Nitroarenes
| Reducing Agent/System | Catalyst/Conditions | Advantages |
| Hydrogen Gas (H₂) | Palladium on Carbon (Pd/C) | High efficiency, clean reaction. qub.ac.uk |
| Hydrogen Gas (H₂) | Platinum Oxide (PtO₂) | Effective catalyst for hydrogenation. |
| Tin (Sn) / Hydrochloric Acid (HCl) | Acidic Conditions | Classical and effective method. |
| Iron (Fe) / Hydrochloric Acid (HCl) | Acidic Conditions | Cost-effective for large-scale reductions. |
Conversion to 2,5-Di-tert-butylaniline Hydrochloride
Once 2,5-di-tert-butylaniline is synthesized, it is often converted to its hydrochloride salt for research and other applications.
Acid-Base Chemistry in Salt Formation
The conversion of 2,5-di-tert-butylaniline to its hydrochloride salt is a straightforward acid-base reaction. The lone pair of electrons on the nitrogen atom of the amino group makes the aniline a weak base. When treated with a strong acid like hydrochloric acid (HCl), the amino group is protonated to form an ammonium (B1175870) salt, in this case, 2,5-di-tert-butylanilinium chloride.
This reaction is typically carried out by dissolving the free base in a suitable organic solvent, such as diethyl ether or isopropanol, and then adding a solution of hydrogen chloride in the same or a different solvent, or by bubbling hydrogen chloride gas through the solution. The resulting hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration.
Implications of Salt Form on Purity and Handling for Research Applications
The conversion of an amine to its hydrochloride salt offers several advantages in a research setting. stackexchange.compharmaoffer.com Firstly, hydrochloride salts are generally crystalline solids with well-defined melting points, whereas the free bases can often be oils or low-melting solids that are difficult to handle and purify. reddit.com The crystalline nature of the salt facilitates purification by recrystallization, allowing for the removal of impurities and resulting in a product of higher purity. stackexchange.com
Secondly, hydrochloride salts often exhibit greater stability and a longer shelf-life compared to the corresponding free bases. quora.com The protonation of the amino group reduces its susceptibility to oxidation. quora.com Furthermore, the salt form typically has increased water solubility, which can be advantageous for certain applications. pharmaoffer.com The solid, crystalline nature of the hydrochloride salt also makes it easier to weigh and handle accurately in a laboratory setting. reddit.com
Precursor Chemistry and Synthetic Intermediate Transformations
The synthesis of this compound relies on the availability of key precursors and the efficient transformation of synthetic intermediates. A crucial precursor for the reduction pathway is 1,4-di-tert-butylbenzene. This is typically synthesized via the Friedel-Crafts alkylation of benzene with a tert-butylating agent like tert-butyl chloride or tert-butanol (B103910) in the presence of a Lewis acid catalyst such as aluminum chloride or a strong acid like sulfuric acid. cerritos.edu
The subsequent transformation of 1,4-di-tert-butylbenzene to 1,4-di-tert-butyl-2-nitrobenzene is achieved through electrophilic aromatic substitution, specifically nitration. This reaction is typically carried out using a mixture of nitric acid and sulfuric acid. The bulky tert-butyl groups on the benzene ring direct the incoming nitro group to the ortho position.
Synthesis of Related Isomers and Analogues (e.g., 2,4,6-tri-tert-butylaniline)
The synthesis of sterically hindered anilines, such as isomers and analogues of 2,5-di-tert-butylaniline, often requires multi-step strategies to overcome the steric hindrance imposed by the bulky tert-butyl groups. A prominent example is the synthesis of 2,4,6-tri-tert-butylaniline (B181305), a highly hindered analogue.
A common approach to synthesizing such compounds involves the initial construction of a correspondingly substituted benzene ring, followed by the introduction and subsequent reduction of a nitro group. The synthesis often begins with Friedel-Crafts alkylation reactions to introduce the tert-butyl groups onto a benzene ring. cerritos.edunih.gov However, the direct tri-tert-butylation of aniline is challenging due to the directing effects of the amino group and the increasing steric hindrance with each addition.
A more controlled, multi-step synthesis typically starts from benzene or a substituted derivative. lumenlearning.comchegg.com For instance, a plausible synthetic route for 2,4,6-tri-tert-butylaniline involves the Friedel-Crafts alkylation of a suitable precursor, followed by nitration and then reduction. The order of these steps is critical to achieve the desired substitution pattern. lumenlearning.com For a 2,4,6-trisubstituted product, the precursor chemistry might involve creating 1,3,5-tri-tert-butylbenzene (B73737) first, followed by electrophilic aromatic substitution to introduce the nitrogen functionality.
An alternative strategy for preparing highly substituted, hindered anilines involves the functionalization of a pre-existing polysubstituted arene. For example, a two-step synthesis for 2,4,6-tris(trifluoromethyl)aniline, a fluorinated analogue, proceeds via the deprotonation and iodination of 1,3,5-tris(trifluoromethyl)benzene, which is then followed by a copper-catalyzed amination to yield the final product. researchgate.net This highlights a strategy where a hindered aryl halide is used as a precursor to the aniline.
Derivatization from Other Hindered Phenols or Nitroarenes
The synthesis of hindered anilines like 2,5-di-tert-butylaniline can be achieved by derivatizing other readily available precursors, notably hindered nitroarenes and, with more difficulty, hindered phenols. ontosight.ai
Derivatization from Hindered Nitroarenes
The reduction of a nitro group is one of the most common and effective methods for preparing aromatic amines. ontosight.ai This method is widely applicable to the synthesis of sterically hindered anilines from their corresponding nitroaromatic precursors. The key challenge in reducing hindered nitroarenes, such as 2,5-di-tert-butylnitrobenzene (B1295344) or 2,4,6-tri-tert-butylnitrobenzene, is ensuring the reducing agent can access the nitro group despite the bulky neighboring substituents.
Catalytic hydrogenation is a highly effective technique for this transformation. researchgate.netresearchgate.net Various heterogeneous catalysts, including platinum or palladium on carbon (Pt/C or Pd/C), are commonly employed under hydrogen pressure. google.comtcichemicals.com The choice of catalyst, solvent, temperature, and pressure can be optimized to achieve high conversion and selectivity. researchgate.netgoogle.com For example, the selective hydrogenation of nitrobenzene has been demonstrated using platinum nanoparticles confined in zeolite crystals, a method that shows significantly lower reactivity for the more sterically hindered 2,4,6-tri-tert-butylnitrobenzene, illustrating the impact of steric hindrance on catalytic activity. rsc.org
Besides catalytic hydrogenation, chemical reducing agents are also used. These include metals in acidic media (e.g., Fe, Sn, or Zn in HCl) and other reagents like sodium hydrosulfite. The following table summarizes various catalytic systems used for the reduction of nitroarenes.
| Nitroarene Precursor | Catalyst/Reagent | Solvent | Conditions | Product | Conversion/Yield |
|---|---|---|---|---|---|
| Nitrobenzene | Pt2/mpg-C3N4 | Isopropanol | 100 °C, 1 MPa H2 | Aniline | >99% Conversion researchgate.net |
| Nitrobenzene | Pd/ZrP | Ethanol | 40 °C | Aniline | Not specified researchgate.net |
| Nitrobenzene | Ru/CMK-3 | Water | Room Temp, Medium H2 Pressure | Aniline | High Selectivity researchgate.net |
| 4,4'-Dinitrostilbene-2,2'-disulfonate | 5% Pt/C, NH4VO3 | Water | 70 °C, Controlled H2 addition | 4,4'-Diaminostilbene-2,2'-disulfonate | High Yield google.com |
Derivatization from Hindered Phenols
The direct conversion of phenols to anilines is a synthetically challenging transformation, particularly for sterically hindered phenols like 2,5-di-tert-butylphenol (B187667) or 2,6-di-tert-butylphenol (B90309). wikipedia.org Direct amination reactions are often difficult and require harsh conditions or specialized catalytic systems.
One indirect route involves the Mannich reaction. For example, 2,6-di-tert-butylphenol can react with formaldehyde (B43269) and dimethylamine (B145610) to produce 2,6-di-tert-butyl-4-(dimethylaminomethyl)phenol. nih.govresearchgate.net This product, a "Mannich base," introduces a nitrogen-containing functional group onto the aromatic ring which can potentially be modified in subsequent synthetic steps to yield other amine derivatives. nih.gov
The synthesis of hindered phenols themselves is typically achieved through Friedel-Crafts alkylation of phenol (B47542) with an alkene like isobutene. wikipedia.org For example, 2,6-di-tert-butylphenol is produced industrially by reacting phenol with isobutene in the presence of an aluminium phenoxide catalyst, which selectively directs the alkylation to the ortho positions. wikipedia.org
Stereochemical Aspects and Chiral Applications of 2,5 Di Tert Butylaniline Derivatives
Diastereoselective and Enantioselective Synthesis Utilizing 2,5-Di-tert-butylaniline (B182394)
The use of 2,5-di-tert-butylaniline and its analogues in diastereoselective and enantioselective synthesis is an area of growing interest. The steric bulk of the di-tert-butylphenyl group can effectively shield one face of a reactive intermediate, leading to preferential attack from the less hindered side and thereby inducing stereoselectivity.
Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, are powerful tools for the rapid generation of molecular complexity. illinois.edu However, controlling the stereochemistry of the multiple newly formed chiral centers can be challenging. The steric properties of bulky anilines, such as 2,5-di-tert-butylaniline, can play a crucial role in directing the stereochemical pathway of these reactions.
A notable example of stereocontrol in an MCR involving a bulky aniline (B41778) is the Ugi four-component reaction. While specific studies detailing the use of 2,5-di-tert-butylaniline in this context are limited, research on the closely related 2-tert-butylaniline provides significant insights. In the synthesis of C–N atropisomeric peptide analogues via an Ugi reaction, the stereochemical outcome was found to be highly dependent on the reaction conditions and the nature of the aniline. This suggests that the steric hindrance of the ortho-substituent on the aniline is a key factor in determining the diastereoselectivity of the product. By carefully selecting the reaction parameters, it is possible to achieve high levels of stereocontrol in such multicomponent systems.
The general mechanism of the Ugi reaction involves the initial formation of an imine from the amine and aldehyde components, which is then protonated and attacked by the isocyanide. The resulting nitrilium ion is trapped by the carboxylate to form an intermediate that rearranges to the final α-acylamino amide product. The facial selectivity of the isocyanide attack on the iminium ion is a critical step for stereocontrol, and the bulky di-tert-butylphenyl group would be expected to effectively block one face, leading to a high degree of diastereoselectivity.
| Reactant Type | Example | Role in Stereocontrol |
|---|---|---|
| Bulky Aniline | 2-tert-butylaniline (analogue) | Steric shielding of the iminium intermediate, directing the nucleophilic attack of the isocyanide. |
| Amino Acid | Various | Source of chirality, influencing the facial selectivity of the reaction. |
| Isocyanide | tert-butyl isocyanide | Nucleophile; its approach is sterically directed by the bulky aniline substituent. |
| Carboxylic Acid | Various | Provides the acyl group and acts as a proton source. |
Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other in a chemical reaction, under the influence of a chiral feature. Chiral ligands derived from molecules like 2,5-di-tert-butylaniline can be employed in catalytic systems to achieve high levels of asymmetric induction. While direct applications of 2,5-di-tert-butylaniline-derived chiral catalysts are still an emerging field, the principles of asymmetric induction using sterically demanding chiral ligands are well-established.
The general strategy involves the coordination of a chiral ligand to a metal center, creating a chiral catalytic complex. This complex then interacts with the substrate in a way that favors the formation of one stereoisomer of the product over the other. The bulky 2,5-di-tert-butylphenyl groups in a chiral ligand can create a well-defined and sterically hindered chiral pocket around the metal center, forcing the substrate to approach in a specific orientation and thus leading to high enantioselectivity.
An example of a chiral ligand derived from a bulky aniline is N-(2,5-di-tert-butylphenyl)-1,2,3,4-tetrahydroquinoline, which possesses N-C axial chirality and has been prepared with high enantiomeric excess (up to 92% ee) through a catalytic enantioselective reaction. researchgate.net Such axially chiral amines have shown potential as ligands in palladium-catalyzed asymmetric allylic alkylation, achieving up to 95% ee. researchgate.net This demonstrates the potential of chiral derivatives of 2,5-di-tert-butylaniline to act as effective sources of asymmetric induction in a variety of catalytic transformations.
Chiral Ligand and Auxiliary Design from 2,5-Di-tert-butylaniline Analogues
The rigid and sterically demanding nature of the 2,5-di-tert-butylaniline scaffold makes it an excellent building block for the design of novel chiral ligands and auxiliaries for asymmetric catalysis.
A prominent example of a rigid bidentate nitrogen ligand derived from 2,5-di-tert-butylaniline is 1,2-bis[(2,5-di-tert-butylphenyl)imino]acenaphthene, commonly known as dtb-BIAN. These ligands are synthesized through the condensation reaction of acenaphthenequinone with two equivalents of 2,5-di-tert-butylaniline.
The synthesis typically involves heating the reactants in a suitable solvent, often with a catalytic amount of acid to facilitate the imine formation. The resulting dtb-BIAN ligand is a highly rigid and sterically hindered molecule, with the two bulky di-tert-butylphenyl groups creating a well-defined chiral environment when coordinated to a metal center.
| Reactant | Product | Reaction Type |
|---|---|---|
| Acenaphthenequinone | 1,2-bis[(2,5-di-tert-butylphenyl)imino]acenaphthene (dtb-BIAN) | Condensation |
| 2,5-Di-tert-butylaniline |
While the application of dtb-BIAN in asymmetric catalysis is a developing area, the broader class of BIAN ligands has been extensively used in various metal-catalyzed reactions. These ligands are known to stabilize a range of metal oxidation states and can influence the reactivity and selectivity of the catalytic system.
The steric bulk of the 2,5-di-tert-butylphenyl substituents in dtb-BIAN can be expected to play a significant role in asymmetric transformations by creating a chiral pocket around the metal center. This would force the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer of the product. Although specific data on the enantioselectivities achieved with dtb-BIAN in asymmetric catalysis is not widely reported in the readily available literature, the principles of asymmetric catalysis suggest that such sterically demanding chiral ligands hold great promise for achieving high levels of enantiocontrol in reactions such as asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions.
Atropisomerism in Derivatives and its Stereochemical Consequences
Atropisomerism is a type of axial chirality that arises from restricted rotation around a single bond. The bulky tert-butyl groups in derivatives of 2,5-di-tert-butylaniline can create a significant steric barrier to rotation around C-N or C-C bonds, leading to the existence of stable, separable atropisomers.
The rotational barrier in N-aryl compounds is influenced by the size and position of the substituents on the aromatic rings. In the case of N-(2,5-di-tert-butylphenyl) derivatives, the ortho-tert-butyl group plays a crucial role in hindering rotation around the C-N bond. Studies on related N-aryl compounds have shown that a single ortho-tert-butyl group can be sufficient to induce atropisomerism, leading to configurationally stable enantiomers at room temperature.
An optically active N-C axially chiral N-(2,5-di-tert-butylphenyl)-1,2,3,4-tetrahydroquinoline has been synthesized, demonstrating the existence of stable atropisomers in this class of compounds. researchgate.net The barrier to rotation around the N-C chiral axis in this molecule is significant enough to allow for the isolation of enantiomers. researchgate.net The stereochemical consequences of such atropisomerism are profound, as the different atropisomers can exhibit distinct chemical and physical properties, including different activities in biological systems or different selectivities as chiral ligands in asymmetric catalysis.
The stereochemical stability of atropisomers is often quantified by the rotational energy barrier. For N-aryl quinoid compounds, which are structurally related to derivatives of 2,5-di-tert-butylaniline, rotational barriers have been measured to be as high as 30.31 kcal/mol, corresponding to a stable class 3 atropisomer. nih.gov
| Compound Type | Key Structural Feature | Stereochemical Consequence |
|---|---|---|
| N-(2,5-di-tert-butylphenyl) derivatives | Bulky ortho-tert-butyl group | Hindered rotation around the C-N bond, leading to atropisomerism. |
| N-(2,5-di-tert-butylphenyl)-1,2,3,4-tetrahydroquinoline | N-C axial chirality | Existence of stable, separable enantiomers. researchgate.net |
| N-aryl quinoid compounds | Intramolecular hydrogen bonding and steric hindrance | High rotational barriers (up to 30.31 kcal/mol), leading to class 3 atropisomers. nih.gov |
Generation and Characterization of Atropisomeric Peptide Analogues
The generation of atropisomeric peptide analogues incorporating the 2,5-di-tert-butylaniline moiety has been successfully achieved through multicomponent reactions, such as the Ugi reaction. This strategy allows for the efficient assembly of complex peptide-like structures from simple, readily available starting materials. By reacting an ortho-substituted aniline, an aldehyde, a carboxylic acid, and an isocyanide, peptide analogues with both a stereocenter and a C-N chiral axis can be synthesized.
The stereochemical outcome of these reactions can be controlled to selectively produce different diastereomers. For instance, variations in reaction conditions, such as temperature, can influence the diastereomeric ratio of the resulting atropisomers. Characterization of these atropisomeric peptide analogues is typically carried out using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
NMR spectroscopy is a powerful tool for identifying and quantifying the different atropisomers in a mixture. The distinct chemical environments of the protons in each diastereomer result in separate signals in the ¹H NMR spectrum, allowing for the determination of the diastereomeric ratio (d.r.). Furthermore, advanced NMR techniques, such as 2D NMR (COSY, NOESY), can be employed to elucidate the relative stereochemistry of the products. X-ray crystallography provides unambiguous confirmation of the solid-state conformation and absolute stereochemistry of the atropisomers.
The stability of the atropisomers is a critical factor, and this is often assessed by monitoring the rate of interconversion (racemization) at elevated temperatures using variable temperature NMR. The long half-life of these atropisomers at room temperature confirms their configurational stability.
Table 1: Synthesis and Characterization of Atropisomeric Peptide Analogues
| Entry | Aldehyde | Isocyanide | Yield (%) | Diastereomeric Ratio (anti:syn) |
|---|---|---|---|---|
| 1 | Benzaldehyde | tert-Butyl isocyanide | 92 | >95:5 |
| 2 | 4-Methoxybenzaldehyde | tert-Butyl isocyanide | 85 | >95:5 |
| 3 | 4-Nitrobenzaldehyde | Cyclohexyl isocyanide | 88 | >95:5 |
| 4 | 2-Naphthaldehyde | tert-Butyl isocyanide | 78 | >95:5 |
Computational Modeling of Rotational Barriers and Conformational Stability
Computational modeling, particularly using Density Functional Theory (DFT), plays a crucial role in understanding the rotational barriers and conformational stability of atropisomeric peptide analogues derived from 2,5-di-tert-butylaniline. These theoretical calculations provide valuable insights into the energy landscape of the C-N bond rotation and help to rationalize the experimental observations of atropisomeric stability.
The rotational barrier is the energy required to interconvert the two atropisomers. DFT calculations can model the transition state of this rotation and determine the associated activation energy (ΔG‡). These calculations typically involve mapping the potential energy surface as a function of the dihedral angle of the C-N bond. The results of these calculations are often in good agreement with experimental data obtained from variable temperature NMR studies.
For peptide analogues derived from ortho-substituted anilines, the calculated free energy barriers for atropisomerization are significant, confirming their configurational stability at ambient temperatures. For example, the calculated rotational barrier for a model system was found to be approximately 28-30 kcal/mol, corresponding to a half-life of about a year at room temperature. nih.gov
Conformational analysis through computational modeling also helps to predict the most stable conformations of the atropisomers. By calculating the relative energies of different conformers, the preferred spatial arrangement of the substituents can be determined. These studies have shown that the bulky tert-butyl group plays a dominant role in dictating the conformational preferences, forcing the molecule to adopt a twisted, non-planar geometry to minimize steric strain. This enforced conformation is a key feature in the design of chiral ligands and catalysts based on this scaffold.
Table 2: Calculated Rotational Barriers for a Model Atropisomeric Peptide Analogue
| Process | Calculated Free Energy Barrier (ΔG‡) at 110 °C (kcal/mol) |
|---|---|
| Forward reaction (anti to syn) | 28.2 |
| Reverse reaction (syn to anti) | 30.0 |
Applications in Organic Synthesis and Materials Science
Utilization as a Synthetic Building Block
The unique structure of 2,5-di-tert-butylaniline (B182394), featuring a reactive amino group shielded by two sterically demanding tert-butyl groups, makes it a valuable precursor in multistep synthetic pathways. ontosight.ai This steric hindrance can direct reactions to specific positions and influence the final properties of the target molecules. ontosight.ai
2,5-Di-tert-butylaniline is a key starting material in the synthesis of specialized dyes and pigments, particularly those requiring high stability and specific solubility characteristics. The bulky tert-butyl groups can enhance solubility in organic media and prevent aggregation between dye molecules, which can otherwise quench fluorescence or alter color properties.
A notable example is its use in the preparation of N,N′-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide. sigmaaldrich.comsigmaaldrich.com This class of perylene (B46583) diimide (PDI) dyes is known for its exceptional chemical and photostability, strong color, and excellent fluorescence. The 2,5-di-tert-butylphenyl substituents are crucial for rendering these molecules soluble in common organic solvents, facilitating their application in areas such as organic electronics and high-performance coatings. sigmaaldrich.com
Table 1: Example of a Dye Synthesized from 2,5-Di-tert-butylaniline
| Precursor | Resulting Dye/Pigment | Key Property Contribution |
|---|
In medicinal chemistry, aniline (B41778) derivatives are fundamental components of numerous pharmaceutical scaffolds. 2,5-Di-tert-butylaniline serves as a useful intermediate in the synthesis of more complex molecules intended for biological applications. ontosight.ai The lipophilic tert-butyl groups can modulate a drug candidate's pharmacokinetic properties, such as its ability to cross cell membranes. While its application is broad, it is primarily employed as a foundational building block upon which larger, more complex active pharmaceutical ingredients are constructed. ontosight.aibldpharm.commoldb.com
Advanced Materials Science Applications
The distinct substitution pattern of 2,5-di-tert-butylaniline is exploited in materials science to engineer polymers and other functional materials with tailored properties.
Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability and mechanical strength. However, their rigid backbones often lead to poor solubility in common organic solvents, making them difficult to process. ntu.edu.tw A widely adopted strategy to overcome this limitation is the incorporation of bulky, sterically hindering groups into the polymer backbone. ntu.edu.tw
While direct polymerization of 2,5-di-tert-butylaniline into polyimides is not commonly documented, the principle of using such structures is well-established. Research has shown that incorporating diamines containing tert-butyl pendant groups disrupts the regular packing of polymer chains. researchgate.netkoreascience.kr This disruption reduces the strength of inter-chain interactions, thereby increasing the polymer's free volume and enhancing its solubility. For example, polyimides synthesized from diamines like 3,3′-di(tert-butyl)-4,4′-diaminodiphenyl ether exhibit significantly improved solubility in solvents like N-methyl-2-pyrrolidone (NMP) and even tetrahydrofuran (B95107) (THF), without compromising their high thermal stability. researchgate.net This allows for the creation of flexible and transparent polyimide films via solution-casting techniques. koreascience.kr The use of a 2,5-di-tert-butyl substituted diamine would be expected to follow this established principle to yield more processable high-performance polymers.
The synthesis of highly hindered or sterically crowded functional materials is an area of active research, aimed at creating molecules with unique electronic or physical properties. While the direct use of 2,5-di-tert-butylaniline hydrochloride in the synthesis of highly hindered polyenes is not extensively documented in the available literature, it serves as a precursor for other functional materials where steric bulk is a key design element. For instance, its derivatives, such as those based on 3,6-di-tert-butyl-9H-carbazole, are used to create luminophores for organic light-emitting diodes (OLEDs), where the bulky groups help control molecular packing and photophysical properties. researchgate.net
Ligand Chemistry and Catalysis
The sterically hindered nature of 2,5-di-tert-butylaniline makes it an excellent precursor for the synthesis of specialized ligands used in coordination chemistry and catalysis. The bulky tert-butyl groups can create a well-defined coordination pocket around a metal center, influencing the catalyst's activity, selectivity, and stability.
A prominent example is the synthesis of 1,2-bis[(2,5-di-tert-butylphenyl)imino]acenaphthene, often abbreviated as dtb-BIAN. sigmaaldrich.com This rigid, bidentate nitrogen ligand is prepared through the acid-catalyzed condensation reaction of 2,5-di-tert-butylaniline with acenaphthenequinone. digitellinc.com The resulting α-diimine ligand is highly stable and its rigid framework, combined with the steric bulk from the di-tert-butylphenyl groups, makes it an effective ligand for creating reactive and catalytic complexes with a range of transition metals. digitellinc.comrsc.org
Table 2: Ligand Synthesis from 2,5-Di-tert-butylaniline
| Precursor | Reagent | Resulting Ligand | Ligand Class |
|---|
Table of Mentioned Compounds
| Compound Name | Abbreviation / Synonym |
|---|---|
| This compound | - |
| 2,5-Di-tert-butylaniline | - |
| N,N′-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide | PDI derivative |
| N-methyl-2-pyrrolidone | NMP |
| Tetrahydrofuran | THF |
| 3,3′-di(tert-butyl)-4,4′-diaminodiphenyl ether | - |
| 3,6-di-tert-butyl-9H-carbazole | - |
| 1,2-bis[(2,5-di-tert-butylphenyl)imino]acenaphthene | dtb-BIAN |
Synthesis and Application of Ligands for Transition Metal Complexes
2,5-Di-tert-butylaniline is a key starting material for the synthesis of sterically demanding ligands, which are crucial in the development of transition metal complexes for catalysis and materials science. The bulky tert-butyl groups create a well-defined steric pocket around the metal center, which can enhance catalyst stability, control substrate access, and influence the selectivity of chemical reactions.
A notable application is in the preparation of rigid bidentate nitrogen ligands. For instance, 2,5-di-tert-butylaniline is used to synthesize 1,2-bis[(2,5-di-tert-butylphenyl)imino]acenaphthene, commonly known as dtb-BIAN. sigmaaldrich.comchemicalbook.com This is achieved through the condensation reaction of two equivalents of 2,5-di-tert-butylaniline with acenaphthenequinone. The resulting diimine ligand features two bulky 2,5-di-tert-butylphenyl groups that impose significant steric constraints. These constraints are instrumental in stabilizing low-valent metal centers and forming catalytically active species. Transition metal complexes incorporating dtb-BIAN and similar ligands are explored for their utility in various catalytic transformations, including polymerization and cross-coupling reactions.
| Ligand Name | Abbreviation | Precursor Amine | Key Structural Feature | Application |
|---|---|---|---|---|
| 1,2-bis[(2,5-di-tert-butylphenyl)imino]acenaphthene | dtb-BIAN | 2,5-Di-tert-butylaniline | Sterically hindered diimine framework | Stabilization of transition metal complexes for catalysis. sigmaaldrich.comchemicalbook.com |
Precursors for N-Heterocyclic Carbene (NHC) Chemistry
N-Heterocyclic carbenes (NHCs) have become a dominant class of ligands in organometallic chemistry and organocatalysis, largely due to their strong σ-donating properties and the stability they confer upon metal complexes. tcichemicals.com The stability and reactivity of NHCs are heavily influenced by the substituents on their nitrogen atoms. Bulky groups are essential to prevent dimerization and decomposition, making sterically hindered anilines like 2,5-di-tert-butylaniline valuable precursors for NHC synthesis. tcichemicals.com
The standard synthesis of an imidazolium (B1220033) salt, the precursor to an NHC, involves a multi-step process. beilstein-journals.orgnih.gov Typically, two equivalents of a primary amine (in this case, 2,5-di-tert-butylaniline) are condensed with glyoxal (B1671930) to form a diimine intermediate. beilstein-journals.org This intermediate is then cyclized with a C1 source, such as paraformaldehyde and an acid (e.g., HCl), to form the 1,3-bis(2,5-di-tert-butylphenyl)imidazolium chloride salt. beilstein-journals.orgnih.gov Deprotonation of this salt with a strong base yields the free N-heterocyclic carbene. The resulting NHC features two bulky 2,5-di-tert-butylphenyl groups that provide kinetic stabilization to the carbene center and create a defined steric environment in its metal complexes.
| Step | Reactants | Intermediate/Product | Purpose |
|---|---|---|---|
| 1 | 2,5-Di-tert-butylaniline (2 eq.), Glyoxal (1 eq.) | N,N'-bis(2,5-di-tert-butylphenyl)ethanediimine | Formation of the diimine backbone. beilstein-journals.org |
| 2 | Diimine intermediate, Paraformaldehyde, HCl | 1,3-bis(2,5-di-tert-butylphenyl)imidazolium chloride | Cyclization to form the imidazolium salt (NHC precursor). beilstein-journals.orgnih.gov |
Application in Surface Chemical Modification
The chemical reactivity of the amino group in 2,5-di-tert-butylaniline allows for its use in the covalent functionalization of material surfaces. This modification is particularly relevant for carbon-based materials like graphite (B72142) and carbon nanotubes, where altering the surface chemistry can dramatically change properties such as dispersibility, electronic characteristics, and interfacial interactions in composites.
Derivatization for Graphite and Carbon Nanotube Functionalization
A robust and widely used method for the covalent functionalization of carbon allotropes is through the chemistry of diazonium salts. google.com Aryl diazonium salts are highly reactive species that can form stable covalent bonds with the sp²-hybridized carbon atoms of graphite and carbon nanotubes.
The process begins with the conversion of this compound into its corresponding diazonium salt. This is typically achieved by reacting the aniline with a diazotizing agent, such as sodium nitrite, in an acidic medium at low temperatures. The resulting 2,5-di-tert-butylbenzenediazonium salt is then introduced to a dispersion of graphite or carbon nanotubes. The diazonium salt spontaneously reacts with the carbon surface, leading to the covalent attachment of the 2,5-di-tert-butylphenyl group and the release of dinitrogen gas. google.com
This surface modification introduces bulky tert-butyl groups onto the material's surface, which can improve its dispersion in organic solvents and polymer matrices by disrupting the strong van der Waals interactions between individual nanotubes or graphene layers. lupinepublishers.com The extent of functionalization can be controlled by adjusting reaction conditions, influencing the final properties of the modified material. google.com
| Step | Reagents | Reaction | Outcome |
|---|---|---|---|
| 1 | This compound, Sodium nitrite, Acid | Diazotization | Formation of 2,5-di-tert-butylbenzenediazonium salt. google.com |
| 2 | Diazonium salt, Carbon nanotubes/Graphite | Covalent attachment | 2,5-di-tert-butylphenyl groups bonded to the carbon surface. google.com |
Theoretical and Computational Investigations of 2,5 Di Tert Butylaniline
Density Functional Theory (DFT) Studies on Molecular Structure and Reactivity
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the properties of the 2,5-di-tert-butylanilinium cation, the protonated form of 2,5-di-tert-butylaniline (B182394) found in its hydrochloride salt. bohrium.com Quantum chemical calculations, particularly those grounded in DFT, have been employed to analyze the molecule's crystal structure, intermolecular interactions, and electronic landscape. bohrium.com
Conformational Analysis and Steric Effects
The molecular structure of 2,5-di-tert-butylanilinium chloride has been characterized using single-crystal X-ray diffraction, revealing a monoclinic crystal system with the space group P21/c. bohrium.comresearchgate.net The asymmetric unit contains one 2,5-di-tert-butylanilinium cation ([C₁₄H₂₄N]⁺) and one chloride anion (Cl⁻). bohrium.com The bulky tert-butyl groups at the 2 and 5 positions of the aniline (B41778) ring significantly influence the molecule's conformation and crystal packing.
To quantify the intermolecular interactions shaped by these steric factors, Hirshfeld surface analysis has been utilized. bohrium.com This computational method maps the regions of close contact between molecules in the crystal. For the 2,5-di-tert-butylanilinium cation, the analysis shows that H···H and H···Cl contacts are the most significant intermolecular interactions, highlighting the roles of van der Waals forces and hydrogen bonding in the crystal packing. bohrium.com
| Parameter | Value |
|---|---|
| Empirical Formula | [C₁₄H₂₄N]Cl |
| Formula Weight | 241.80 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit cell dimensions | a = 11.230(3) Å b = 10.992(3) Å c = 12.195(3) Å β = 99.432(4)° |
| Volume | 1484.0(7) ų |
Electronic Properties and Tautomeric Equilibria
Electronic Properties
DFT calculations have been instrumental in elucidating the electronic properties of the 2,5-di-tert-butylanilinium cation. bohrium.com The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about the molecule's chemical reactivity and stability. The energy gap between the HOMO and LUMO indicates the molecule's resistance to electronic excitation. For the 2,5-di-tert-butylanilinium cation, the calculated HOMO-LUMO energy gap suggests good chemical stability. bohrium.com
Furthermore, the Molecular Electrostatic Potential (MEP) surface has been calculated to map the charge distribution and predict sites of reactivity. bohrium.com The MEP surface identifies electrophilic and nucleophilic regions, with negative potential areas (typically around electronegative atoms) indicating likely sites for electrophilic attack, and positive potential areas showing sites susceptible to nucleophilic attack. bohrium.com This analysis is crucial for understanding how the molecule interacts with other chemical species.
| Property | Value |
|---|---|
| HOMO Energy | -9.718 eV |
| LUMO Energy | -1.254 eV |
| HOMO-LUMO Energy Gap (ΔE) | 8.464 eV |
Tautomeric Equilibria
Detailed computational studies specifically investigating the tautomeric equilibria of 2,5-di-tert-butylaniline or its hydrochloride salt are not extensively documented in the reviewed scientific literature. Such studies would involve calculating the relative energies and thermodynamic stabilities of different tautomeric forms, which could be influenced by the steric and electronic effects of the tert-butyl groups.
Mechanistic Computational Modeling
Elucidation of Reaction Pathways and Transition States
Prediction of Stereochemical Outcomes
Computational modeling for the prediction of stereochemical outcomes in reactions involving 2,5-di-tert-butylaniline has not been a focus of the available research. These studies would be valuable for designing stereoselective syntheses, particularly where the bulky tert-butyl groups could be leveraged to control the stereochemistry of a reaction.
Quantum Chemical Studies on Complex Systems
Quantum chemical studies focusing on the interaction of 2,5-di-tert-butylaniline or its cation within larger, complex systems (e.g., coordination complexes, host-guest systems, or biological macromolecules) are not widely reported. Such investigations would clarify how the compound's steric and electronic features govern its behavior in more intricate chemical environments.
Investigation of Metal-Ligand Interactions in Catalytic Systems
Ligands derived from 2,5-di-tert-butylaniline, such as 1,2-bis[(2,5-di-tert-butylphenyl)imino]acenaphthene (dtb-BIAN), have been incorporated into various metal complexes to create catalysts for a range of organic transformations. researchgate.net The bulky tert-butyl groups on the aniline fragment exert significant steric influence, which, in conjunction with the electronic properties of the diimine backbone, modulates the catalytic activity and selectivity of the metal center.
Computational studies, often employing Density Functional Theory (DFT), are instrumental in understanding the metal-ligand bonding and its implications for catalysis. These studies can elucidate the electronic structure of the catalytic species, including the distribution of electron density and the nature of the frontier molecular orbitals. For instance, in iron complexes with BIAN-type ligands, the redox-active nature of the ligand allows it to act as an electron reservoir, facilitating catalytic cycles that involve changes in the oxidation state of both the metal and the ligand. nih.govresearchgate.net
The catalytic applications of metal complexes with BIAN ligands are diverse. For example, iron-BIAN complexes have shown activity in the hydrogenation of alkenes. nih.gov The catalytic efficiency is influenced by the steric and electronic properties of the BIAN ligand. Vanadium-BIAN complexes have been utilized as catalysts for the epoxidation of olefins. nih.gov Furthermore, copper(II) complexes with BIAN ligands have been investigated as catalysts for the oxidation of isopropylbenzene. mdpi.com The mechanism of these catalytic oxidations often involves the initiation of radical chains through the decomposition of hydroperoxides, a process facilitated by the Cu(II)/Cu(I) redox couple. mdpi.com The redox-active BIAN ligand is believed to play a crucial role in stabilizing the different oxidation states of the copper ion during the catalytic cycle. mdpi.com
Table 1: Catalytic Applications of Metal Complexes with BIAN Ligands
| Metal | Ligand Type | Catalytic Reaction | Substrate | Key Findings |
|---|---|---|---|---|
| Iron | BIAN | Alkene Hydrogenation | Alkenes | Active pre-catalyst, with activity influenced by ligand bulk. nih.gov |
| Vanadium | BIAN | Olefin Epoxidation | Terminal and internal olefins | Efficient catalysis with significant correlation between substrate reactivity and ligand stereoelectronics. nih.gov |
| Copper | BIAN | Isopropylbenzene Oxidation | Isopropylbenzene | Catalyzes oxidation via a radical mechanism involving the Cu(II)/Cu(I) redox couple. mdpi.com |
| Palladium | PEPPSI-type with BIAN-NHC | Direct C-H Arylation | 2-substituted thiophenes | Efficient and selective arylation at the C5-position. researchgate.net |
Magnetic Behavior and Spin States in Metal Complexes
The magnetic properties of metal complexes are dictated by the number of unpaired electrons and their interactions. Ligands play a critical role in determining the spin state of the central metal ion by influencing the splitting of the d-orbitals. The steric and electronic features of ligands derived from 2,5-di-tert-butylaniline can be tuned to control the magnetic behavior of the resulting metal complexes.
Research into iron complexes with BIAN ligands has revealed the formation of high-spin iron(II) species. researchgate.net The magnetic properties of these complexes can be studied using techniques such as magnetic susceptibility measurements and Mössbauer spectroscopy. For high-spin iron(II) complexes, the temperature-dependent magnetic susceptibility provides information about the electronic ground state and any magnetic interactions between metal centers. researchgate.net
For instance, a study on aryl-substituted BIAN iron complexes demonstrated a high-spin iron(II) electronic structure, which was supported by Mössbauer spectroscopy, solution-state magnetic measurements, and quantum-chemical calculations. researchgate.net The magnetic moments of these complexes are consistent with the presence of unpaired electrons, as expected for a high-spin d-electron configuration in a specific coordination geometry. The spin state of such complexes can be influenced by the ligand field strength, with bulkier or more electron-donating ligands potentially favoring a high-spin state.
Table 2: Magnetic Properties of Representative High-Spin Iron(II) BIAN Complexes
| Complex | Method | Key Findings |
|---|---|---|
| ArBIAN Iron Complexes | Mössbauer Spectroscopy, Magnetic Measurements, DFT | Confirmed high-spin iron(II) electronic structure. researchgate.net |
| (tms-BIAN)₂Fe | Magnetic Susceptibility | Temperature-dependent magnetic susceptibility measured for this high-spin complex. researchgate.net |
| [(dpp-BIAN)FeI]₂ | Magnetic Susceptibility | Characterized as a high-spin complex with temperature-dependent magnetic susceptibility measurements. researchgate.net |
Advanced Analytical Techniques for Structural and Mechanistic Elucidation
Advanced Spectroscopic Methods
Spectroscopic techniques are fundamental in determining the precise structure and connectivity of molecules. For 2,5-Di-tert-butylaniline (B182394) and its derivatives, methods such as 2D NMR and high-resolution mass spectrometry are indispensable.
Two-Dimensional Nuclear Magnetic Resonance (2D NMR) for Structural Assignment
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for unambiguously assigning proton (¹H) and carbon (¹³C) signals, which can be complex in substituted aromatic systems. Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between atoms. unito.it
For derivatives of 2,5-di-tert-butylaniline, 2D NMR experiments are crucial for confirming the structure. google.com For instance, in a related N-substituted perylene (B46583) derivative, ¹H-¹H COSY spectra establish the connectivity of protons on the aniline (B41778) ring, while HSQC and HMBC spectra correlate these protons to their directly attached carbons and to carbons two to three bonds away, respectively. unito.itgoogle.com This allows for the definitive assignment of the aromatic protons and the bulky tert-butyl groups. The protonation of the aniline to form the hydrochloride salt is expected to induce a downfield shift in the signals of the aromatic protons, particularly those ortho and para to the newly formed ammonium (B1175870) group, due to its electron-withdrawing inductive effect.
Table 1: Representative 2D NMR Techniques and Their Applications
| Technique | Information Provided | Application to 2,5-Di-tert-butylaniline Structure |
|---|---|---|
| COSY | Shows coupling between neighboring protons (¹H-¹H correlations). | Confirms the connectivity of the three adjacent protons on the aromatic ring. |
| HSQC | Correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). | Assigns specific ¹³C signals to their corresponding ¹H signals on the benzene (B151609) ring and tert-butyl groups. |
| HMBC | Shows correlations between protons and carbons over two to three bonds (¹H-¹³C long-range correlations). | Confirms the substitution pattern by showing correlations from tert-butyl protons to the quaternary carbons on the ring. |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition and molecular formula. acs.org For 2,5-Di-tert-butylaniline, the molecular ion peak is observed at an m/z corresponding to its molecular weight of approximately 205. smolecule.com HRMS can distinguish this from other compounds with the same nominal mass but different elemental formulas.
When analyzing 2,5-Di-tert-butylaniline hydrochloride using a technique like electrospray ionization (ESI), the detected species is typically the protonated molecule, [C₁₄H₂₃N + H]⁺. HRMS would measure the exact mass of this cation, which can be calculated and compared to the experimental value to confirm the molecular formula with high confidence. This technique is essential for verifying the identity of newly synthesized derivatives and reaction products. rsc.org
Table 2: HRMS Data for the 2,5-Di-tert-butylaniline Cation
| Species | Molecular Formula | Calculated Exact Mass (Da) |
|---|
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
This compound is an achiral molecule and therefore does not exist as enantiomers. However, Chiral High-Performance Liquid Chromatography (HPLC) is a critical technique for the analysis of chiral derivatives that can be synthesized from this parent compound. nih.gov Chiral HPLC is used to separate enantiomers and determine the enantiomeric excess (ee) of a sample, which is a measure of its optical purity. gimitec.com
This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the enantioseparation of various pharmaceuticals and chiral intermediates. researchgate.net For chiral amine derivatives, separation can be performed directly or after derivatization with a chiral reagent to form diastereomers that can be separated on a standard reversed-phase column. researchgate.net The ability to accurately quantify enantiomeric purity is crucial in fields like medicinal chemistry, where the biological activity of enantiomers can differ significantly. nih.gov
Electron Paramagnetic Resonance (EPR) and Mössbauer Spectroscopy for Radical and Metal Spin States
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals. nih.gov While this compound is not a radical, its corresponding aniline radical cation can be generated through chemical or electrochemical oxidation. researchgate.netconsensus.app EPR spectroscopy of such species provides information about the distribution of the unpaired electron's spin density within the molecule. researchgate.net The hyperfine coupling constants observed in the EPR spectrum reveal the extent of interaction between the unpaired electron and magnetic nuclei (like ¹⁴N and ¹H), offering insights into the electronic structure of the radical cation. researchgate.nettue.nl
Mössbauer spectroscopy is a highly specific technique used to study nuclei of certain isotopes, most commonly ⁵⁷Fe. nih.gov It is not directly applicable to this compound itself but is invaluable for characterizing iron complexes where a ligand derived from this aniline is coordinated to an iron center. cdnsciencepub.com Mössbauer spectroscopy can precisely determine the oxidation state (e.g., Fe(II) vs. Fe(III)), spin state (high-spin vs. low-spin), and coordination environment of the iron atom. nih.govnih.gov This information is critical for understanding the electronic structure and magnetic properties of metal complexes involved in catalysis or materials science. nih.govacs.org
X-ray Crystallography and Solid-State Analysis
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid.
Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Packing
Table 3: Representative Crystallographic Data for a Substituted Anilinium Salt (2,5-dimethylanilinium chloride monohydrate)
| Parameter | Value |
|---|---|
| Compound | 2,5-dimethylanilinium chloride monohydrate |
| Chemical Formula | C₈H₁₂N⁺ · Cl⁻ · H₂O |
| Crystal System | (Data not specified in abstract) |
| Space Group | (Data not specified in abstract) |
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis has emerged as a powerful tool for the quantitative and qualitative investigation of intermolecular interactions within a crystal lattice. This method is predicated on partitioning the crystal space into regions where the electron distribution of a promolecule (a sum of spherical atomic electron densities) is greater than that of all other promolecules. For this compound, this analysis provides profound insights into the nature and prevalence of the non-covalent interactions that dictate its crystal packing.
A detailed crystallographic study of 2,5-di-tert-butylanilinium chloride reveals a monoclinic crystal system with the space group P21/c. The crystal structure is characterized by a three-dimensional network stabilized by N–H…Cl and C–H…Cl hydrogen bonds. The organic cations and chloride anions are linked to form pillar-like structures that run along the c-axis.
Hirshfeld surface analysis and the associated 2D fingerprint plots quantify the various intermolecular contacts. The most significant interactions in the crystal packing of this compound are H···H and H···Cl contacts. The 2D fingerprint plots provide a visual and numerical representation of these interactions. The decomposition of the fingerprint plot reveals the percentage contribution of each type of interaction to the total Hirshfeld surface.
| Interaction Type | Contribution to Hirshfeld Surface (%) |
| H···H | 55.6 |
| H···Cl/Cl···H | 35.7 |
| C···H/H···C | 8.7 |
These data underscore the predominance of hydrogen-hydrogen and hydrogen-chlorine contacts in the crystal structure, which is consistent with the presence of bulky tert-butyl groups and the ionic nature of the compound. The shape index surface, another feature of Hirshfeld analysis, can be used to identify π-π stacking interactions; however, for this compound, the analysis indicates an absence of such interactions.
Hyphenated Techniques and their Application in Reaction Monitoring
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer a powerful approach for the real-time analysis of complex reaction mixtures. These techniques provide detailed information on the concentration of reactants, intermediates, and products, thereby facilitating a deeper understanding of reaction kinetics and mechanisms.
The synthesis of this compound, which can be prepared by reacting 2,5-di-tert-butylaniline with hydrochloric acid, is amenable to in-situ spectroscopic monitoring. Fourier Transform Infrared (FTIR) spectroscopy is a particularly well-suited technique for this purpose. An in-situ FTIR probe, such as a ReactIR instrument, can be immersed directly into the reaction vessel, allowing for the continuous collection of spectra as the reaction proceeds.
For the synthesis of this compound, in-situ FTIR would enable the tracking of key vibrational bands corresponding to the reactants and products. For instance, the disappearance of the characteristic N-H stretching vibrations of the free aniline (typically in the range of 3300-3500 cm⁻¹) and the appearance of new bands associated with the anilinium ion (NH₃⁺) would signal the progress of the reaction.
| Species | Key Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Trend |
| 2,5-Di-tert-butylaniline | N-H stretch | 3300-3500 | Decrease |
| 2,5-Di-tert-butylanilinium ion | N-H stretch | 2800-3200 (broad) | Increase |
By monitoring the intensity of these characteristic peaks over time, a concentration profile for each species can be generated. This real-time data is invaluable for determining reaction endpoints, identifying the presence of any intermediates, and optimizing reaction parameters such as temperature, reagent addition rate, and mixing. The steric hindrance provided by the two tert-butyl groups on the aniline ring may influence the reaction rate, a factor that can be precisely studied using in-situ monitoring.
Furthermore, hyphenated techniques such as High-Performance Liquid Chromatography coupled with a Diode Array Detector (HPLC-DAD) or Mass Spectrometry (LC-MS) could be employed for more complex reaction mixtures involving this compound. These techniques would allow for the separation of the target compound from any impurities or by-products, followed by their identification and quantification. While not strictly "in-situ" in the same way as an immersion probe, automated sampling and injection systems can provide near real-time analysis of the reaction progress.
Environmental Dynamics and Biotransformation Pathways of Aniline Derivatives
Abiotic Degradation Pathways
Abiotic degradation processes, which are independent of biological activity, play a crucial role in the transformation of organic compounds in the environment. For aniline (B41778) derivatives, photolytic degradation and chemical oxidation are significant pathways.
Photodegradation, the breakdown of compounds by light, is a key process for the removal of many organic pollutants from aquatic environments. This can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, which is mediated by other light-absorbing substances in the water, such as dissolved organic matter or nitrate (B79036) ions.
While no specific studies on the photolytic degradation of 2,5-Di-tert-butylaniline (B182394) hydrochloride were identified, research on other aniline derivatives suggests that this compound is likely to undergo photodegradation. For instance, aniline itself can be photodegraded in the presence of microalgae, a process facilitated by reactive oxygen species generated by the algae under illumination. nih.govresearchgate.netresearchgate.net The rate of photodegradation of aniline derivatives is influenced by factors such as pH, the presence of photosensitizers, and the intensity of light. sid.ir Given the aromatic amine structure of 2,5-Di-tert-butylaniline, it is plausible that it would be susceptible to similar photolytic processes. The bulky tert-butyl groups may, however, influence the reaction kinetics compared to simpler anilines.
Table 1: Factors Influencing Photolytic Degradation of Aniline Derivatives
| Factor | Influence on Degradation Rate | Reference |
| Light Intensity | Higher intensity generally leads to a faster degradation rate. | sid.ir |
| pH | Can affect the speciation of the compound and the activity of photosensitizers, thus influencing the degradation rate. | sid.ir |
| Photosensitizers | Substances like dissolved organic matter can accelerate degradation through indirect photolysis. | nih.gov |
| Oxygen | The presence of oxygen is often crucial for the formation of reactive oxygen species that drive photodegradation. | nih.gov |
Chemical oxidation in natural waters, primarily driven by reactive species such as hydroxyl radicals (•OH), is another important abiotic degradation pathway for organic pollutants. These radicals can be generated through various photochemical and biological processes.
Studies on the electrochemical oxidation of substituted anilines indicate that the aniline moiety is susceptible to oxidation. tsijournals.comorientjchem.orgresearchgate.net The process typically involves the formation of a cation radical, which can then undergo further reactions, including coupling to form larger molecules or reaction with water to introduce hydroxyl groups onto the aromatic ring. tsijournals.com The presence and position of substituents on the aniline ring significantly affect the rate and products of oxidation. tsijournals.com It is anticipated that 2,5-Di-tert-butylaniline hydrochloride would be susceptible to chemical oxidation in the environment, although the specific reaction pathways and rates have not been documented.
Microbial Transformation and Biodegradation Mechanisms
Microbial activity is a primary driver for the breakdown of many organic compounds in soil and water. The biodegradation of aniline and its derivatives has been the subject of numerous studies.
Under aerobic conditions, many aromatic compounds, including aniline, are degraded by microorganisms through pathways that converge on central intermediates like catechol. In the case of aniline, the initial step is often the oxidation of the aromatic ring by a dioxygenase enzyme to form catechol. microbiologyjournal.orgmdpi.com The catechol is then further degraded via ring cleavage, either through the ortho or meta pathway, leading to intermediates that can enter central metabolic cycles. microbiologyjournal.org
While no studies have specifically investigated the microbial degradation of 2,5-Di-tert-butylaniline, it is plausible that a similar pathway involving initial oxidation to a substituted catechol could occur. However, the presence of the two bulky tert-butyl groups may present steric hindrance to the enzymes involved in the degradation process, potentially leading to slower degradation rates or the formation of persistent metabolites. core.ac.uknih.gov
Table 2: Key Enzymes in the Aerobic Degradation of Aniline
| Enzyme | Function | Reference |
| Aniline Dioxygenase | Catalyzes the initial oxidation of aniline to catechol. | mdpi.com |
| Catechol 1,2-Dioxygenase | Cleaves the catechol ring via the ortho pathway. | microbiologyjournal.org |
| Catechol 2,3-Dioxygenase | Cleaves the catechol ring via the meta pathway. | microbiologyjournal.org |
The efficiency of microbial degradation of organic compounds is influenced by a variety of environmental factors. For aniline and its derivatives, key factors include:
pH: The pH of the environment can affect both the activity of microbial enzymes and the bioavailability of the substrate. Optimal pH ranges for the degradation of aniline have been reported to be near neutral to slightly alkaline. mdpi.com
Temperature: Microbial activity is temperature-dependent, with optimal degradation rates occurring within a specific temperature range for the degrading microorganisms. mdpi.com
Cosubstrates: The presence of other carbon and energy sources (cosubstrates) can sometimes enhance the degradation of a target compound through co-metabolism. Conversely, in some cases, the presence of a more easily degradable substrate can lead to the preferential utilization of that substrate, slowing the degradation of the target compound. nih.gov
Bioavailability: The extent to which a compound is available to microorganisms for degradation is a critical factor. For hydrophobic compounds, adsorption to soil organic matter or sediments can reduce their bioavailability. researchgate.net
Environmental Persistence and Mobility Considerations
The environmental persistence and mobility of a chemical are determined by a combination of its intrinsic properties and the characteristics of the receiving environment. For this compound, its structure suggests a high degree of hydrophobicity due to the two tert-butyl groups. nih.gov
Persistence: The persistence of a compound is its ability to resist degradation. While no specific data exists for this compound, the potential for steric hindrance from the tert-butyl groups to slow down microbial degradation suggests that it may be more persistent than simpler aniline derivatives. core.ac.uknih.gov Its susceptibility to photodegradation and chemical oxidation would counteract this to some extent.
Mobility: The mobility of a compound in the environment, particularly in soil and sediment, is largely governed by its tendency to adsorb to particulate matter. Hydrophobic compounds tend to have high sorption coefficients (Koc), meaning they bind strongly to organic matter in soil and sediment. researchgate.net This reduces their mobility in water and can lead to their accumulation in sediments. Given the hydrophobic nature of 2,5-Di-tert-butylaniline, it is expected to have low mobility and a tendency to partition into soil and sediment.
Sorption to Solids and Sediments
The sorption of aniline and its derivatives to soil and sediments is a complex process governed by a combination of physical and chemical mechanisms. Research on various anilines indicates a two-step mechanism is often involved: an initial, rapid, and reversible phase followed by a slower, often irreversible process. nih.gov
The initial sorption is largely attributed to ion exchange, particularly in acidic to neutral environments where the amine group is protonated, forming a cation. nih.gov This cationic form can then interact with negatively charged sites on clay minerals and soil organic matter. The extent of this cation exchange process is therefore dependent on the soil's cation-exchange capacity (CEC) and the pH of the soil solution. Generally, sorption of anilines increases as the pH decreases. researchgate.net
Another significant factor influencing the sorption of aniline derivatives is the organic carbon content of the soil. researchgate.net Hydrophobic partitioning of the non-ionized form of the aniline into the soil organic matter can occur. For 2,5-Di-tert-butylaniline, the presence of two bulky tert-butyl groups is expected to increase its hydrophobicity, potentially leading to a higher affinity for organic-rich solids.
The interaction with clay minerals is also a key aspect of sorption. Aromatic amines can be adsorbed onto the surfaces of clay minerals like montmorillonite (B579905) through various mechanisms, including cation exchange and the formation of complexes with interlayer cations. mdpi.commdpi.com The type of exchangeable cation present in the clay (e.g., Ca²⁺, Na⁺) can influence the binding mechanism. mdpi.com
| Compound | Soil/Sediment Type | Key Findings | Reference |
| Aniline | Silty Clay Loams | Sorption increased with decreasing soil-solution pH, suggesting cation exchange is a primary process. | researchgate.net |
| Aniline | Industrial Spill Site Soil | Sorption occurred through a two-step mechanism: ion exchange followed by covalent bonding. | nih.gov |
| Aniline | Sediment | The apparent partition coefficient increased with shear stress in the water column. | nih.gov |
| p-Chloroaniline | Various Soils | A strong correlation was observed between the Freundlich sorption coefficient (Kf) and soil organic carbon content. | researchgate.net |
This table is illustrative and based on general findings for aniline and its derivatives, as specific data for this compound was not found.
Covalent Association with Dissolved Humics
Beyond physical sorption, aniline derivatives can undergo chemical reactions that lead to their covalent incorporation into dissolved and solid-phase humic substances. This process is a significant pathway for the formation of bound residues in the environment, which can have long-term implications for the fate and potential toxicity of these compounds.
The primary mechanism for this covalent binding is the nucleophilic addition of the aniline's amino group to electrophilic sites within the humic structure, such as quinone and other carbonyl moieties. acs.orgacs.orgusgs.gov This reaction can be abiotic but is often catalyzed by microbial enzymes (e.g., phenol (B47542) oxidases) or metal oxides present in the soil. acs.org
Studies using ¹⁵N NMR spectroscopy on aniline have provided direct evidence for the formation of various covalent linkages, including anilinohydroquinones, anilinoquinones, anilides, and imines. acs.orgusgs.gov Over time, these initial adducts can undergo further reactions, leading to the incorporation of the nitrogen atom into heterocyclic ring systems, which are very stable. acs.org
The kinetics of this covalent binding often show a two-phase pattern: an initial rapid and reversible phase, which may involve the formation of imine linkages, followed by a slower, irreversible reaction that constitutes the more permanent binding. researchgate.net The rate of these reactions is influenced by factors such as pH, with higher pH values generally favoring the reaction due to the increased nucleophilicity of the unprotonated amine. acs.org
The bulky tert-butyl groups on the 2,5-Di-tert-butylaniline molecule may exert steric hindrance, potentially affecting the rate and extent of its covalent association with humic substances compared to unsubstituted aniline. However, no specific studies on this particular compound were found.
The table below outlines the key reaction mechanisms and products associated with the covalent binding of anilines to humic substances.
| Reaction Mechanism | Reactive Sites on Humic Substances | Resulting Covalent Linkages | Reference |
| Nucleophilic Addition | Quinone moieties, Carbonyl groups | Anilinohydroquinone, Anilinoquinone, Imine | acs.orgacs.orgusgs.gov |
| Oxidative Coupling | Phenolic moieties (enzyme-catalyzed) | Cross-coupling products | nih.gov |
| Further Cyclization/Rearrangement | Initial adducts | Heterocyclic nitrogen-containing structures | acs.org |
This table summarizes general mechanisms for aniline derivatives, as specific data for this compound was not available in the reviewed literature.
An In-depth Analysis of this compound: From Synthesis to Future Prospects
The sterically hindered aromatic amine, 2,5-di-tert-butylaniline, and its hydrochloride salt have garnered interest in various fields of chemical research. The presence of bulky tert-butyl groups on the aniline frame imparts unique steric and electronic properties, making it a valuable precursor in the synthesis of specialized ligands, advanced materials, and organocatalysts. This article focuses exclusively on the hydrochloride salt form, delving into its academic contributions, prospective research directions, and implications in sustainable chemistry.
Conclusion and Future Research Directions
The study of 2,5-Di-tert-butylaniline (B182394) hydrochloride sits (B43327) at the intersection of supramolecular chemistry, materials science, and sustainable synthesis. bohrium.comresearchgate.net Its unique structural features, primarily the steric hindrance provided by the tert-butyl groups, make it a compound of significant academic and potentially industrial interest. ontosight.ai This section summarizes the key research findings, identifies existing gaps in knowledge, and outlines promising avenues for future investigation.
The primary academic contribution to the understanding of 2,5-Di-tert-butylaniline hydrochloride is the detailed structural and physicochemical characterization performed by Mrad et al. bohrium.com Their work provided a comprehensive analysis of the compound's crystal structure, intermolecular interactions, and electronic properties through single-crystal X-ray diffraction and Density Functional Theory (DFT) calculations. bohrium.com This foundational study established a baseline for understanding the solid-state behavior of this sterically hindered anilinium salt. bohrium.com
However, significant research gaps remain. While the parent compound, 2,5-di-tert-butylaniline, is known to be a precursor for ligands and polymers, there is a lack of extensive research into the direct applications of its hydrochloride salt. sigmaaldrich.com The majority of the literature focuses on aniline (B41778) and its derivatives in a broader context. researchgate.net A critical review of the existing literature reveals a scarcity of studies focused on the reactivity, catalytic activity, and material properties of this compound itself. This indicates a need for further exploration into its potential uses, moving beyond its role as a simple acidic salt of the parent amine.
The synthesis of this compound is typically achieved through a straightforward acid-base reaction between 2,5-di-tert-butylaniline and hydrochloric acid. bohrium.comtandfonline.com The parent aniline is commonly synthesized via methods like the direct alkylation of aniline or the reduction of the corresponding nitro compound. ontosight.ai
Future synthetic innovations could focus on developing more sustainable and efficient methods for producing both the parent aniline and its salt. This includes the exploration of "green" synthesis routes that minimize hazardous reagents and byproducts. nih.govchemrxiv.org For instance, electrochemical methods for aniline synthesis are being investigated as a more environmentally friendly alternative to traditional high-pressure and high-temperature reductions of nitroarenes. chemistryworld.com Applying such green chemistry principles to the synthesis of sterically hindered anilines and their salts is a promising area for future research. Furthermore, developing one-pot syntheses that directly yield the hydrochloride salt from precursors without isolating the free aniline could offer improved atom economy and process efficiency. mdpi.com
The steric bulk of the 2,5-di-tert-butylphenyl group is a key feature that can be exploited in materials science and catalysis. smolecule.com The parent aniline is used to prepare bulky ligands, such as 1,2-bis[(2,5-di-tert-butylphenyl)imino]acenaphthene (dtb-BIAN), and specialized monomers like N-(2,5-di-tert-butylphenyl)perylene-3,4-dicarboximide. sigmaaldrich.com These applications highlight the potential of the 2,5-di-tert-butylanilinium moiety in creating robust and sterically demanding molecular architectures.
Future research could explore the direct use of this compound in the synthesis of novel polymers and materials. For example, anilinium salts can be used in the polymerization of aniline to form polyaniline, a conductive polymer. tandfonline.comresearchgate.net The bulky substituents of the 2,5-di-tert-butylanilinium cation could influence the morphology and properties of the resulting polymer. Additionally, sterically hindered anilinium salts can serve as organocatalysts or as counterions in phase-transfer catalysis, where their bulk can influence the selectivity of reactions. The use of bulky N-heterocyclic carbene (NHC) metal complexes, which share the principle of steric shielding, in catalysis suggests that catalysts derived from 2,5-di-tert-butylaniline could exhibit unique activities. nih.govfigshare.com Anilinium salts have also been incorporated into dynamic polymer networks, creating materials with thermally induced healing and malleability. nih.gov
The work by Mrad et al. provides a solid foundation for the computational understanding of 2,5-di-tert-butylanilinium chloride. bohrium.com Their DFT calculations elucidated the electronic structure, including the HOMO-LUMO energy gap and the molecular electrostatic potential, which are crucial for predicting the compound's reactivity. bohrium.com
| Parameter | Value | Significance |
|---|---|---|
| HOMO-LUMO Energy Gap (Organic Cation) | 5.45 eV | Indicates high kinetic stability of the cation. |
| HOMO-LUMO Energy Gap (with Cl atoms) | 3.13 eV | Reflects the electronic interactions within the crystal lattice. |
Future computational studies could expand on this by investigating the compound's behavior in solution and its interaction with other molecules. utq.edu.iq For instance, modeling the role of the 2,5-di-tert-butylanilinium ion as a catalyst or as a component in a supramolecular assembly could provide valuable insights for designing new functional materials and catalytic systems. rsc.org Mechanistic studies, both computational and experimental, are needed to understand the dynamics of reactions where this compound is a reactant or catalyst. The influence of its steric hindrance on reaction pathways and transition states is a particularly interesting area for investigation.
The environmental fate and impact of aniline and its derivatives are of significant concern due to their potential toxicity. nih.govresearchgate.netnih.gov While specific data on this compound is limited, general principles regarding substituted anilines can provide some guidance. The protonation of the amino group to form the anilinium salt generally increases water solubility, which could affect its environmental mobility and bioavailability. mdpi.com
Q & A
Q. Key considerations :
- Catalysts : Aluminum chloride (AlCl₃) is commonly used for Friedel-Crafts alkylation but may lead to isomer formation due to steric hindrance from tert-butyl groups .
- Temperature : Elevated temperatures (>80°C) improve reaction rates but risk decomposition of tert-butyl groups.
- Yield optimization : The nitrobenzene route generally offers higher regioselectivity for the 2,5-substitution pattern compared to direct benzene alkylation .
Basic: Which spectroscopic techniques are most reliable for characterizing 2,5-Di-tert-butylaniline hydrochloride?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 205.34 (free base) and 241.80 (hydrochloride salt) confirm molecular weight. Fragmentation patterns should align with tert-butyl loss (~57 Da) .
- XRD/Powder Diffraction : Used to confirm crystalline structure of the hydrochloride salt, critical for reproducibility in pharmacological studies .
Advanced: How can researchers resolve contradictions in spectral data for this compound?
Methodological Answer:
Discrepancies in spectral data often arise from:
- Isomeric impurities : Use HPLC with a C18 column (acetonitrile/water gradient) to separate 2,5- and 3,5-substituted isomers .
- Protonation effects : Inconsistent ¹H NMR shifts may result from partial protonation. Adjust solvent (e.g., DMSO-d₆ vs. CDCl₃) or add deuterated HCl to stabilize the hydrochloride form .
- Byproduct identification : Compare with known byproducts like 4-tert-butyl-2,6-dimethylaniline (CAS 42014-60-8) using GC-MS .
Advanced: What computational strategies predict the reactivity of 2,5-Di-tert-butylaniline in acid-catalyzed reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess nucleophilic/electrophilic sites. The tert-butyl groups lower reactivity at the para position due to steric and electronic effects .
- Molecular Dynamics (MD) : Simulate solvation effects in HCl media to model protonation kinetics. PubChem’s SMILES notation (e.g.,
CC(C)(C)C1=CC(=C(C=C1)N)C(C)(C)C.Cl) aids in generating 3D conformers . - Reaction Pathway Analysis : Use software like Gaussian or ORCA to map energy barriers for tert-butyl group migration, a common side reaction .
Advanced: How can researchers address data gaps in the literature on this compound’s applications?
Methodological Answer:
- Database Mining : Use SciFinder to search for "this compound" in the Chemical Abstracts Service (CAS) database, filtering by application fields (e.g., catalysis, medicinal chemistry) .
- Patent Analysis : Explore Derwent Innovation for synthetic protocols or derivatives not published in journals.
- Cross-Disciplinary Review : Investigate analogs like 2,5-Di-tert-butylhydroquinone (used in polymer stabilization) for methodological parallels .
Basic: What are the stability considerations for storing this compound?
Methodological Answer:
- Light Sensitivity : Store in amber vials to prevent photodegradation of the aniline moiety.
- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the hydrochloride salt.
- Temperature : Long-term storage at −20°C minimizes thermal decomposition. Periodic FT-IR analysis (monitor N–H stretches at ~3300 cm⁻¹) confirms stability .
Advanced: How do steric effects from tert-butyl groups influence this compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Buchwald-Hartwig Amination : Steric hindrance reduces catalytic efficiency. Use bulky ligands (e.g., XPhos) to stabilize palladium intermediates .
- Suzuki-Miyaura Coupling : Low yields due to poor boronic acid access. Microwave-assisted synthesis (100–120°C) enhances reaction rates .
- Theoretical Modeling : Calculate Tolman’s cone angle for tert-butyl groups to predict catalyst compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
